4-Bromo-2,3-dimethylbut-1-ene
Overview
Description
4-Bromo-2,3-dimethylbut-1-ene, also known as 4-bromo-2,3-dimethylbutene, is an organic compound with the molecular formula C7H12Br. It is a colorless liquid that is soluble in organic solvents. It is an important intermediate in the synthesis of other organic compounds and has a wide range of applications in the laboratory.
Scientific Research Applications
4-Bromo-2,3-dimethylbut-1-ene is used as a building block for the synthesis of other organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material in the synthesis of a variety of heterocyclic compounds, including quinolines, pyridines, and pyrimidines.
Mechanism of Action
4-Bromo-2,3-dimethylbut-1-ene undergoes a variety of reactions, including nucleophilic substitution, electrophilic addition, and radical addition. In nucleophilic substitution reactions, the bromine atom of the 4-Bromo-2,3-dimethylbut-1-enedimethylbut-1-ene molecule is replaced by a nucleophile, such as a halide ion or an amine. In electrophilic addition reactions, the bromine atom of the 4-Bromo-2,3-dimethylbut-1-enedimethylbut-1-ene molecule is replaced by an electrophile, such as a carbonyl group or an alkyl halide. In radical addition reactions, the bromine atom of the 4-Bromo-2,3-dimethylbut-1-enedimethylbut-1-ene molecule is replaced by a radical, such as a hydroxyl radical or an alkyl radical.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is used as a building block for the synthesis of other organic compounds, some of which may have biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
4-Bromo-2,3-dimethylbut-1-ene is a relatively stable compound and is relatively easy to handle in the laboratory. It is soluble in a variety of organic solvents, making it suitable for use in a variety of synthetic reactions. However, it is also a relatively volatile compound, so it must be handled with care to avoid losses.
Future Directions
For research involving 4-Bromo-2,3-dimethylbut-1-enedimethylbut-1-ene include the development of new synthetic methods for its production, the development of new methods for its use in the synthesis of other organic compounds, and the study of its possible biochemical and physiological effects. Additionally, research could be conducted to explore the use of 4-Bromo-2,3-dimethylbut-1-enedimethylbut-1-ene in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
properties
IUPAC Name |
4-bromo-2,3-dimethylbut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5(2)6(3)4-7/h6H,1,4H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEGBTSWRVDATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570423 | |
Record name | 4-Bromo-2,3-dimethylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58654-04-9 | |
Record name | 4-Bromo-2,3-dimethylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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